4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol This compound features a pyrazole ring substituted with a methylsulfonyl group and an oxirane (epoxide) ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biochemical targets, influencing a range of cellular processes .
Mode of Action
It has been observed that similar compounds exhibit a self-curing characteristic in the presence of certain catalysts . This suggests that the compound may interact with its targets through a reaction of active ester and epoxide moieties .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be inferred that the compound may have significant impacts on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with reagents that introduce the methylsulfonyl and oxirane groups. One common synthetic route involves the reaction of 4-methylsulfonyl-1H-pyrazole with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s epoxide ring makes it a potential candidate for studying enzyme-catalyzed epoxide ring-opening reactions, which are important in biochemistry.
Comparison with Similar Compounds
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole can be compared with other similar compounds, such as:
4-Methylsulfonyl-1H-pyrazole: Lacks the epoxide ring, making it less reactive in certain chemical reactions.
1-(Oxiran-2-ylmethyl)pyrazole: Lacks the methylsulfonyl group, which affects its electron-withdrawing properties and reactivity.
4-Methylthio-1-(oxiran-2-ylmethyl)pyrazole:
Properties
IUPAC Name |
4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXDETOCEAVRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.